molecular formula C15H16N2O4S B5698122 N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B5698122
M. Wt: 320.4 g/mol
InChI Key: IAQSCMHNTDDHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides, like N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide, often involves the reaction of aniline derivatives with nitrobenzenesulfonyl chloride under specific conditions. For example, Ebrahimi et al. (2015) describe the synthesis of a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions, highlighting the chemoselective N-acylation reactions that can be achieved with these compounds in water as a green solvent (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. These functional groups significantly influence the electronic and steric properties of the molecule. Karabacak et al. (2012) conducted a detailed vibrational analysis of nitrobenzenesulfonamides using FT-IR and FT-Raman spectroscopy, combined with DFT calculations, to elucidate the effects of nitro group substitution on the characteristic bands in the spectra of these compounds (Karabacak et al., 2012).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, leveraging their nitro and sulfonamide groups. Fukuyama et al. (1995) explored the alkylation of nitrobenzenesulfonamides, demonstrating their utility in the synthesis of secondary amines through smooth reactions that provide high yields (Fukuyama et al., 1995). Additionally, Movassaghi and Ahmad (2007) used a related compound, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, in the reduction of alcohols, showcasing the versatility of nitrobenzenesulfonamides in synthetic chemistry (Movassaghi & Ahmad, 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific safety data for “N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide”, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

4-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQSCMHNTDDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Isopropylphenyl)-4-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.